molecular formula C6H12F2O5 B12845034 4-Deoxy-4,4-difluoro-D-ribo-hexitol

4-Deoxy-4,4-difluoro-D-ribo-hexitol

Katalognummer: B12845034
Molekulargewicht: 202.15 g/mol
InChI-Schlüssel: HXNFDYXEFTUROF-LMVFSUKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Deoxy-4,4-difluoro-D-ribo-hexitol is a fluorinated sugar derivative with the molecular formula C6H10F2O5 This compound is characterized by the presence of two fluorine atoms at the fourth carbon position, replacing the hydroxyl group typically found in ribo-hexitol

Vorbereitungsmethoden

The synthesis of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves multiple steps, starting from readily available sugar precursors. The key steps include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Analyse Chemischer Reaktionen

4-Deoxy-4,4-difluoro-D-ribo-hexitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Deoxy-4,4-difluoro-D-ribo-hexitol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated analogs of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

4-Deoxy-4,4-difluoro-D-ribo-hexitol can be compared with other fluorinated sugar derivatives, such as:

    4-Deoxy-4-fluoro-D-ribo-hexitol: Contains only one fluorine atom, leading to different chemical and biological properties.

    4-Deoxy-4,4-difluoro-D-gluco-hexitol: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and interactions.

    4-Deoxy-4,4-difluoro-D-manno-hexitol: Another stereoisomer with unique properties.

The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.

Eigenschaften

Molekularformel

C6H12F2O5

Molekulargewicht

202.15 g/mol

IUPAC-Name

(2S,3S,5R)-4,4-difluorohexane-1,2,3,5,6-pentol

InChI

InChI=1S/C6H12F2O5/c7-6(8,4(12)2-10)5(13)3(11)1-9/h3-5,9-13H,1-2H2/t3-,4+,5-/m0/s1

InChI-Schlüssel

HXNFDYXEFTUROF-LMVFSUKVSA-N

Isomerische SMILES

C([C@@H]([C@@H](C([C@@H](CO)O)(F)F)O)O)O

Kanonische SMILES

C(C(C(C(C(CO)O)(F)F)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.